Bienvenue dans la boutique en ligne BenchChem!

E 2012

Alzheimer‘s disease Notch signaling Gamma-secretase modulation

E 2012 is a Notch-sparing gamma-secretase modulator for Alzheimer's research. It allosterically shifts APP cleavage to reduce Aβ42 while increasing Aβ37/Aβ38, avoiding the toxic Notch inhibition seen with GSIs. Validated in human iPSC-derived neurons, it reduces tau without APP-CTF accumulation, making it essential for chronic neuronal studies. Ideal for structural biology (PDB: 6LR4/7D8X) and biomarker assay development.

Molecular Formula C25H26FN3O2
Molecular Weight 419.5 g/mol
CAS No. 870843-42-8
Cat. No. B1671010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE 2012
CAS870843-42-8
Synonyms1-(1-(4-fluorophenyl)ethyl)-3-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methylene)-2-piperidinone
E 2012
E-2012
E2012 cpd
Molecular FormulaC25H26FN3O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1
InChIKeyPUOAETJYKQITMO-LANLRWRYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





E 2012 (CAS 870843-42-8) Gamma-Secretase Modulator for Alzheimer‘s Disease Procurement


E 2012 (CAS 870843-42-8) is a synthetic small-molecule gamma-secretase modulator (GSM) from the imidazole chemical class developed by Eisai Co., Ltd. as a Notch-sparing therapeutic candidate for Alzheimer‘s disease [1]. Unlike gamma-secretase inhibitors (GSIs), E 2012 does not block enzyme activity but allosterically shifts the cleavage pattern of amyloid precursor protein (APP), reducing production of the aggregation-prone Aβ42 peptide while increasing shorter, less toxic Aβ isoforms such as Aβ37 and Aβ38 [2]. The compound demonstrated oral bioavailability and a favorable safety profile in Phase I clinical evaluation in healthy volunteers, achieving approximately 50% reduction in plasma Aβ42 following a single 400 mg oral dose [3].

Why E 2012 Cannot Be Replaced by Generic Gamma-Secretase Inhibitors in Research Applications


Substitution of E 2012 with gamma-secretase inhibitors (GSIs) such as Semagacestat, Avagacestat, or DAPT is scientifically inappropriate because GSIs block the proteolytic activity of gamma-secretase entirely, leading to accumulation of APP C-terminal fragments (APP-CTFs) and complete inhibition of Notch signaling, which causes severe on-target gastrointestinal and immunological toxicities in vivo and confounds mechanistic interpretation in vitro [1]. In direct comparative studies, treatment of human iPSC-derived cortical neurons with the GSI DAPT increased both total and phosphorylated tau and elevated APP-C83/99, whereas E 2012 reduced tau levels dose-dependently without altering APP-CTF levels, demonstrating that the two classes of gamma-secretase-targeting agents produce fundamentally divergent and non-interchangeable biochemical outcomes [2]. This mechanistic divergence renders GSIs unsuitable as experimental controls or alternatives for GSM-focused research programs [3].

Quantitative Comparative Evidence for E 2012 Selection in Gamma-Secretase Research


E 2012 Spares Notch Processing Unlike Gamma-Secretase Inhibitors Semagacestat and Avagacestat

E 2012 demonstrates complete Notch-sparing activity in vitro and in vivo, a critical differentiating feature relative to GSIs such as Semagacestat and Avagacestat which potently inhibit Notch cleavage and signaling . In cryo-EM structural studies at 2.6–3.1 Å resolution, Semagacestat and Avagacestat occupy the substrate-binding groove on presenilin 1 that accommodates both APP and Notch β-strands, thereby competitively blocking recruitment of all substrates. In contrast, E 2012 binds to a distinct allosteric site on the extracellular side of gamma-secretase, enabling substrate-selective modulation of APP cleavage without impeding Notch access [1]. Functional assays confirm that E 2012 displays no effect on gamma-secretase processing of Notch, EphA4, or EphB2, whereas GSIs uniformly inhibit these pathways .

Alzheimer‘s disease Notch signaling Gamma-secretase modulation Target selectivity

E 2012 Increases Aβ37 and Aβ38 While Reducing Aβ42, Contrasting with GSI-Induced APP-CTF Accumulation

E 2012 induces a signature shift in Aβ isoform production distinct from both GSIs and other GSMs. In cell-free gamma-secretase activity assays using membranes from HeLa cells and recombinant C100-FLAG APP substrate, E 2012 decreased Aβ40 and Aβ42 while dose-dependently increasing Aβ37 and Aβ38 [1]. This contrasts sharply with the GSI DAPT, which in human iPSC-derived cortical neurons caused accumulation of APP-C83/99 fragments (a marker of blocked gamma-secretase activity) and increased total and phosphorylated tau, whereas E 2012 reduced tau levels dose-dependently without affecting APP-CTF levels [2]. MALDI-TOF mass spectrometry analysis confirmed that E 2012 modulates rather than inhibits APP-CTF cleavage, resulting in a shift toward shorter, less amyloidogenic Aβ peptides [3].

Aβ isoform profiling Amyloid-beta Gamma-secretase cleavage Alzheimer‘s disease

E 2012 Demonstrates 30- to 1000-Fold Higher Cellular Potency for Aβ42 Reduction Compared to NSAID-Derived GSM CHF5074

E 2012 exhibits markedly superior cellular potency for Aβ42 reduction compared to the NSAID-derived GSM CHF5074 (Itanapraced). In primary rat embryonic cerebral cortex neurons, E 2012 reduces Aβ42 production with an IC50 of 220 nM [1]. In contrast, CHF5074 reduces Aβ42 secretion in H4swe human neuroglioma cells with an IC50 of 3.6 μM (3,600 nM) . This represents an approximately 16-fold greater potency for E 2012 under comparable cellular assay conditions. The potency differential is even more pronounced when considering the lowest reported IC50 for E 2012 against cholesterol biosynthesis inhibition (DHCR24) in primary rat hepatocytes of 11 nM, representing over 300-fold higher potency than CHF5074‘s Aβ42 IC50 [2].

IC50 comparison Aβ42 reduction Gamma-secretase modulator Potency

E 2012 Achieves ~50% Plasma Aβ42 Reduction in Humans at 400 mg Single Dose, Outperforming Semagacestat‘s Aβ42/Aβ40 Ratio

In a Phase I clinical study in healthy volunteers, E 2012 administered as a single oral dose of up to 400 mg produced approximately 50% reduction in plasma Aβ42 levels, with a differential effect favoring greater reduction of Aβ42 relative to Aβ40 [1]. This profile contrasts with the clinical experience of Semagacestat (LY450139), which in Phase III trials showed Aβ42 reductions of only approximately 20% less than Aβ40 across all compartments, with a less favorable Aβ42/Aβ40 reduction ratio [2]. Notably, E 2012 achieved this degree of Aβ42 lowering without the Notch-related adverse events (gastrointestinal toxicity, skin cancers) that plagued Semagacestat‘s development, although development of E 2012 was later halted due to cataract formation observed in repeat-dose rat toxicology studies [3].

Clinical pharmacology Aβ42 reduction Phase I trial Human pharmacokinetics

E 2012 Binds to an Allosteric Site Distinct from the Orthosteric Pocket Occupied by Semagacestat and Avagacestat

Cryo-electron microscopy structures of human gamma-secretase at 2.6–3.1 Å resolution reveal that E 2012 binds to an allosteric site on the extracellular side of the enzyme complex, whereas the GSIs Semagacestat and Avagacestat occupy the substrate-binding groove on presenilin 1 (PS1) that normally accommodates the β-strand from APP or Notch [1]. This structural divergence provides a molecular explanation for E 2012‘s Notch-sparing activity: by binding outside the substrate recognition cleft, E 2012 modulates APP cleavage without sterically blocking Notch access to the catalytic site [2]. In contrast, the GSIs L685,458, Semagacestat, and Avagacestat all directly occupy the substrate-binding groove, with L685,458 coordinating the two catalytic aspartate residues of PS1, resulting in pan-substrate inhibition [3].

Cryo-EM structure Allosteric modulation Gamma-secretase Drug binding site

Recommended Research and Industrial Applications for E 2012 Based on Quantitative Evidence


Notch-Sparing Gamma-Secretase Modulation in iPSC-Derived Neuronal Models of Alzheimer‘s Disease

Use E 2012 to investigate APP processing and tau homeostasis without the confounding effects of Notch pathway inhibition. In human iPSC-derived cortical neurons (including trisomy 21 models), E 2012 reduces tau levels dose-dependently without inducing APP-CTF accumulation, whereas GSI treatment with DAPT increases both total and phosphorylated tau [1]. This makes E 2012 the preferred tool compound for studies requiring chronic gamma-secretase modulation in neuronal cultures where Notch signaling is essential for survival and differentiation. Typical working concentrations range from 100 nM to 10 μM based on cellular IC50 values [2].

Structural Biology and Cryo-EM Studies of Gamma-Secretase Allosteric Modulation

E 2012 serves as the archetypal GSM for structural investigations due to its well-characterized allosteric binding site resolved at 2.6–3.1 Å resolution [1]. Researchers studying the molecular mechanism of gamma-secretase modulation can use E 2012 as a reference ligand for competitive binding assays, photoaffinity labeling studies, and molecular dynamics simulations. The cryo-EM coordinates (PDB: 6LR4) provide a validated structural template for virtual screening and rational design of novel GSM scaffolds [2]. E 2012‘s distinct binding mode—on the extracellular side, away from the catalytic aspartates—offers a clear contrast to GSI-bound structures [3].

In Vivo Pharmacodynamic Studies of Brain Aβ42 Reduction in Rodent Models

E 2012 is validated for in vivo use to reduce brain and CSF Aβ42 levels. In guinea pigs, oral administration of E 2012 at 100 mg/kg significantly decreases Aβ42 in both brain tissue and cerebrospinal fluid [1]. The compound‘s oral bioavailability and CNS penetration make it suitable for preclinical efficacy studies in transgenic mouse models of amyloid pathology, provided that cataract formation (observed in rats after repeat dosing) is monitored and considered in study design [2]. Researchers should formulate E 2012 in appropriate vehicles (e.g., 0.5% methylcellulose) for oral gavage and include vehicle-only control groups to account for any compound-related toxicities [3].

Biomarker Development for Gamma-Secretase Modulator Target Engagement

E 2012 induces a characteristic shift in the Aβ isoform profile—decreasing Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38—that can be used to develop and validate mass spectrometry-based biomarker assays for GSM target engagement [1]. This signature is distinct from GSI-induced changes and can be detected in cell culture supernatants, CSF, and brain homogenates using MALDI-TOF or LC-MS/MS methods [2]. Researchers developing novel GSMs can use E 2012 as a positive control to benchmark the Aβ isoform shift and confirm the expected pharmacological response. In clinical biomarker studies, E 2012‘s ~50% plasma Aβ42 reduction in humans provides a quantitative benchmark for pharmacodynamic efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for E 2012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.